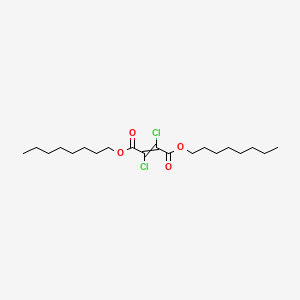
Dioctyl 2,3-dichlorobut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 2,3-dichlorobut-2-enedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36Cl2O4. It is an ester derived from 2,3-dichlorobutenedioic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl 2,3-dichlorobut-2-enedioate can be synthesized through the esterification of 2,3-dichlorobutenedioic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dioctyl 2,3-dichlorobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Dioctyl 2,3-dichlorobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the manufacture of plasticizers, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dioctyl 2,3-dichlorobut-2-enedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dioctyl fumarate: Similar in structure but lacks the chlorine atoms.
Dioctyl maleate: An isomer of dioctyl fumarate with different spatial arrangement of atoms.
Dioctyl phthalate: Another ester used as a plasticizer but with a different core structure.
Uniqueness
Dioctyl 2,3-dichlorobut-2-enedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific industrial and research applications where these properties are advantageous.
Properties
CAS No. |
103521-56-8 |
|---|---|
Molecular Formula |
C20H34Cl2O4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
dioctyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C20H34Cl2O4/c1-3-5-7-9-11-13-15-25-19(23)17(21)18(22)20(24)26-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
UCAYLVJPDIUBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C(C(=O)OCCCCCCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



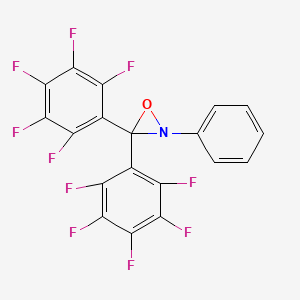
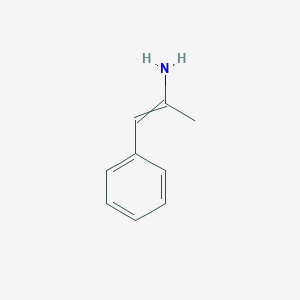

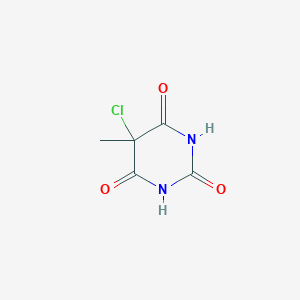

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
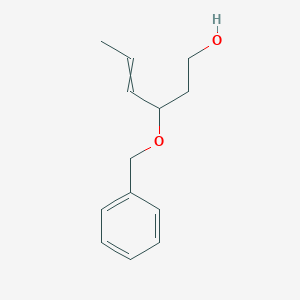

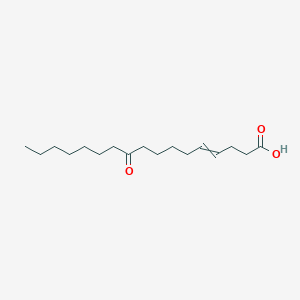
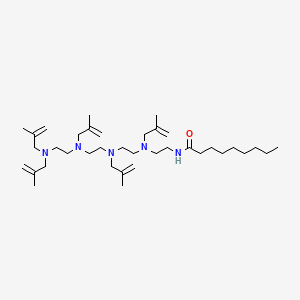
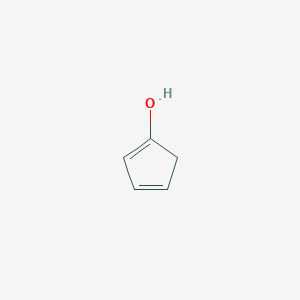

![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
